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Abstract

Ethylhexyl triazone, a highly effective and photostable UVB filter, is a key ingredient in
modern sunscreen formulations. Its large molecular structure and high absorption coefficient
contribute to its efficacy and safety profile, making it a subject of significant interest in cosmetic
science and dermatology. A thorough understanding of its chemical identity and purity is
paramount, necessitating comprehensive spectroscopic characterization. This technical guide
provides an in-depth overview of the core spectroscopic techniques used to characterize
Ethylhexyl triazone, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic
Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document details the principles of each technique, presents available spectral data, and
outlines standardized experimental protocols for researchers and drug development
professionals.

Introduction

Ethylhexyl triazone, chemically known as 2,4,6-Trianilino-(p-carbo-2'-ethylhexyl-1'-oxy)-1,3,5-
triazine, is a triazine-based organic compound renowned for its potent absorption of UVB
radiation.[1][2] Marketed under trade names such as Uvinul T 150, it is a cornerstone of high
Sun Protection Factor (SPF) and water-resistant sunscreen products due to its excellent
photostability and strong affinity for skin keratin.[1][3] The robust chemical structure and high
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molecular weight (823.07 g/mol ) of Ethylhexyl triazone limit its dermal penetration, enhancing
its safety profile for topical applications.[4]

The precise identification and quantification of Ethylhexyl triazone in raw materials and
finished cosmetic formulations are critical for ensuring product quality, safety, and efficacy.
Spectroscopic methods provide the foundational data for structural elucidation and purity
assessment. This guide will systematically explore the key spectroscopic techniques for the
comprehensive characterization of this important UV filter.

Physicochemical Properties

A summary of the key physicochemical properties of Ethylhexyl triazone is presented in Table
1.

Property Value Reference(s)

2,4,6-Trianilino-(p-carbo-2'-

Chemical Name ethylhexyl-1'-oxy)-1,3,5- [1]
triazine
CAS Number 88122-99-0 [2]
Molecular Formula CasHesN6Oe [2]
Molecular Weight 823.07 g/mol [2]
Appearance White to off-white powder [1]
Solubility Oil-soluble [4]
Melting Point 128-132 °C [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the UV-absorbing properties
of sunscreen agents. For Ethylhexyl triazone, this method confirms its efficacy as a UVB filter.

Spectral Data
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Ethylhexyl triazone exhibits a strong and broad absorption band in the UVB region of the
electromagnetic spectrum. The maximum absorption wavelength (Amax) is consistently
reported to be approximately 314 nm in various solvents, including ethanol.[1][3] This
absorption profile is responsible for its ability to protect the skin from the most harmful
wavelengths of UVB radiation.

Parameter Value Solvent Reference(s)
Amax ~314 nm Ethanol [11[3]
Specific Absorbance ) N
Min. 1500 Not Specified [1]
(1%, 1cm)

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum and Amax of Ethylhexyl triazone.

Materials:

Ethylhexyl triazone standard (=98% purity)

Spectroscopic grade ethanol

Quartz cuvettes (1 cm path length)

Calibrated UV-Vis spectrophotometer
Procedure:

o Preparation of Stock Solution: Accurately weigh a small amount of Ethylhexyl triazone and
dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of a
specific concentration (e.g., 100 pg/mL).

o Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to
obtain concentrations within the linear range of the spectrophotometer (e.g., 1-10 pg/mL).

e Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the
wavelength range to scan from 200 nm to 400 nm.
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e Blank Measurement: Fill a quartz cuvette with the spectroscopic grade ethanol to be used as
a blank. Place the cuvette in the spectrophotometer and record the baseline.

o Sample Measurement: Rinse a quartz cuvette with the most dilute working solution and then
fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

» Repeat the measurement for all working solutions, moving from the most dilute to the most
concentrated.

» Data Analysis: Determine the wavelength of maximum absorbance (Amax) from the recorded
spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework. Both *H and
13C NMR are essential for the unambiguous identification of Ethylhexyl triazone.

Spectral Data

While publicly available, detailed peak assignments for the *H and 3C NMR spectra of
Ethylhexyl triazone are limited. However, the expected chemical shifts can be predicted
based on its molecular structure.

IH NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in
different chemical environments. Key regions would include:

o Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the
benzene rings.

e Amine Protons: A broad signal corresponding to the N-H protons.

o Ethylhexyl Protons: A series of signals in the upfield region (0.8-4.5 ppm), including the
characteristic signals for the terminal methyl groups, the methylene chains, and the protons
on the carbon adjacent to the ester oxygen.

13C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the
unique carbon atoms in the molecule. Expected regions include:
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e Carbonyl Carbons: A signal around 165-175 ppm for the ester carbonyl carbons.
e Triazine and Aromatic Carbons: A cluster of signals in the range of 110-160 ppm.

 Aliphatic Carbons: Signals in the upfield region (10-70 ppm) corresponding to the ethylhexyl
groups.

PubChem indicates the availability of a 133C NMR spectrum for Ethylhexyl triazone, acquired
on a Bruker AM-270 instrument.[2]

Experimental Protocol

Objective: To acquire *H and 3C NMR spectra of Ethylhexyl triazone for structural
confirmation.

Materials:

Ethylhexyl triazone standard (=98% purity)

Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of Ethylhexyl triazone in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer
on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Set appropriate parameters, including the spectral width, number of scans, and relaxation
delay.
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o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the residual solvent peak or an
internal standard (e.g., TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Set the appropriate spectral width and a sufficient number of scans to achieve a good
signal-to-noise ratio, as the natural abundance of 13C is low.

o Process the data similarly to the *H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Ethylhexyl triazone will show characteristic absorption bands for its key structural
features.

Spectral Data

The IR spectrum of Ethylhexyl triazone is expected to exhibit the following characteristic
absorption bands:

Wavenumber (cm~—?) Functional Group

~3300-3400 N-H stretching (secondary amine)

~2850-2960 C-H stretching (aliphatic)

~1710-1730 C=0 stretching (ester)

15001600 C=C and C=N stretching (aromatic rings and
triazine)

~1250-1300 C-O stretching (ester)

~1100-1200 C-N stretching
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PubChem indicates the availability of an FTIR spectrum of Ethylhexyl triazone obtained using
the KBr-pellet technique on a Bruker IFS 85 instrument.[2]

Experimental Protocol

Objective: To obtain an FT-IR spectrum of Ethylhexyl triazone to identify its functional groups.

Materials:

Ethylhexyl triazone standard (=98% purity)

FT-IR grade potassium bromide (KBr)

Agate mortar and pestle

Pellet press

FT-IR spectrometer
Procedure (KBr Pellet Method):

o Sample Preparation: Grind a small amount (1-2 mg) of Ethylhexyl triazone with
approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form
a thin, transparent pellet.

e Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a
background spectrum.

o Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and
record the IR spectrum, typically in the range of 4000-400 cm1.

o Data Analysis: Identify the characteristic absorption bands and correlate them with the
functional groups present in Ethylhexyl triazone.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight and elemental
composition of a compound and can be used to elucidate its structure through fragmentation

analysis.

Spectral Data

The mass spectrum of Ethylhexyl triazone is expected to show a prominent molecular ion
peak (M*) or a protonated molecular peak ([M+H]*) corresponding to its molecular weight.

Parameter Theoretical Value Reference(s)
Molecular Weight 823.07 g/mol [2]
Exact Mass 822.50438385 Da [2]

Fragmentation Pattern: Due to its complex structure, the fragmentation of Ethylhexyl triazone
in the mass spectrometer is expected to be intricate. Potential fragmentation pathways include
the cleavage of the ester groups, loss of the ethylhexyl chains, and fragmentation of the
triazine ring. Analysis of these fragment ions can provide valuable structural information.

Experimental Protocol

Objective: To determine the molecular weight and study the fragmentation pattern of
Ethylhexyl triazone.

Materials:

o Ethylhexyl triazone standard (=98% purity)

o HPLC-grade methanol or acetonitrile

¢ Mass spectrometer (e.g., with Electrospray lonization - ESI)
Procedure (ESI-MS):

o Sample Preparation: Prepare a dilute solution of Ethylhexyl triazone (e.g., 1-10 pg/mL) in a
suitable solvent like methanol or acetonitrile.
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e Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's
instructions. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying
gas temperature) to optimal values for the analyte.

o Sample Infusion: Introduce the sample solution into the mass spectrometer via direct
infusion or through a liquid chromatography (LC) system.

o Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-
1000).

o Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-
resolution mass spectrometry (HRMS) can be used to determine the elemental composition
of the parent and fragment ions.

Visualizations
Chemical Structure

Caption: Chemical structure of Ethylhexyl triazone.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Ethylhexyl triazone - BELGUARD EHT - Belchem [belchem.com]
o 2. Ethylhexyl triazone | C48H66N606 | CID 159201 - PubChem [pubchem.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b056116?utm_src=pdf-body-img
https://www.benchchem.com/product/b056116?utm_src=pdf-custom-synthesis
https://www.belchem.com/Ethylhexyl-Triazone.php
https://pubchem.ncbi.nlm.nih.gov/compound/Ethylhexyl-triazone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

¢ 3. Quantification of Sunscreen Ethylhexyl Triazone in Topical Skin-Care Products by Normal-
Phase TLC/Densitometry - PMC [pmc.ncbi.nim.nih.gov]

o 4. Ethylhexyl Triazone | Octyl triazone | Cosmetic Ingredients Guide [ci.guide]

» To cite this document: BenchChem. [Spectroscopic Characterization of Ethylhexyl Triazone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056116#spectroscopic-characterization-of-
ethylhexyl-triazone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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